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3-Cyanocyclobutane-1-sulfonyl chloride

Cat. No.: B13006321
M. Wt: 179.63 g/mol
InChI Key: KYZSJMMFFYPRBI-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of organic reagents, widely recognized for their utility as powerful synthetic intermediates in both academic and industrial laboratories. magtech.com.cn Their significance stems from their high reactivity as electrophiles, which allows for the efficient introduction of the sulfonyl (-SO₂-) group into a vast array of organic molecules. fiveable.me This reactivity is primarily due to the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me

The reactions of sulfonyl chlorides are diverse and foundational to modern organic synthesis. magtech.com.cn They react readily with a wide range of nucleophiles:

Alcohols (R'-OH) react to form sulfonate esters (R-SO₂-OR'), which are themselves valuable intermediates and protecting groups. fiveable.me

Amines (R'-NH₂) react to produce sulfonamides (R-SO₂-NHR'), a privileged structural motif found in a multitude of biologically active compounds, including many pharmaceutical drugs. fiveable.menih.gov

Thiols (R'-SH) can be used to generate thioesters or sulfones. fiveable.me

Beyond their role in forming sulfonamides and sulfonate esters, sulfonyl chlorides are precursors to other important functional groups like sulfinic acids and can be used to generate alkyl and aryl radicals in photocatalytic reactions. nih.govorgsyn.org The direct synthesis of sulfonyl chlorides can be achieved through several methods, including the oxidative chlorination of thiols or their derivatives, and Sandmeyer-type reactions from diazonium salts. nih.govrsc.org More modern and environmentally conscious methods often utilize reagents like N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkyl isothiourea salts. organic-chemistry.orggoogle.com This broad reactivity profile cements the role of sulfonyl chlorides as pivotal precursors for creating complex molecules in medicinal chemistry, materials science, and agrochemicals. magtech.com.cnquora.com

Unique Structural and Reactivity Characteristics of Substituted Cyclobutane (B1203170) Systems

Cyclobutanes, as four-membered carbocycles, possess distinct structural and electronic properties that set them apart from their acyclic or larger-ring counterparts. These sp³-enriched small rings are a feature in numerous bioactive natural products. acs.org Their unique characteristics are largely dictated by significant angle and torsional strain. This inherent strain influences the ring's conformation, which is typically non-planar or "puckered" to alleviate steric hindrance between substituents.

The puckered conformation of the cyclobutane ring leads to non-equivalent axial and equatorial positions for substituents, which can have a profound impact on the molecule's reactivity and biological interactions. acs.org For instance, studies on trifluoromethyl-substituted cyclobutanes have shown a preference for the trifluoromethyl group to occupy an axial position in many cases. acs.org The cyclobutane ring itself, while often considered a simple alkyl spacer, can participate in electronic interactions. For example, the electron-withdrawing effect of a CF₃-cyclobutane group has been quantified, demonstrating that the ring system can modulate the electronic properties of attached functional groups. acs.org

The development of synthetic methods to create substituted cyclobutanes with high stereocontrol is an active area of research, with techniques like [2+2] cycloadditions and ring contractions of larger heterocycles being prominent strategies. acs.orgnih.gov The strained nature of the cyclobutane framework can also be harnessed as a driving force in certain reactions, providing unique pathways for molecular transformations. The congested, three-dimensional space defined by a substituted cyclobutane scaffold is of great interest in drug discovery for its ability to present substituents in well-defined spatial arrangements. acs.org

Research Trajectories and Scope for 3-Cyanocyclobutane-1-sulfonyl Chloride

The compound this compound emerges as a molecule of significant synthetic potential by integrating the high reactivity of a sulfonyl chloride with the unique structural features of a substituted cyclobutane ring and the chemical versatility of a nitrile group. While specific, in-depth research on this particular molecule is not yet widespread in the public literature, its structure allows for the projection of several promising research trajectories.

The primary and most immediate application lies in its use as a building block for novel sulfonamides. The reaction of this compound with a diverse library of primary and secondary amines would yield a corresponding library of 3-cyanocyclobutane-1-sulfonamides. These products would be of particular interest to medicinal chemists for several reasons:

The cyclobutane core acts as a rigid, three-dimensional scaffold, which is a desirable feature for designing ligands that fit into specific protein binding pockets.

The cyano group is a versatile functional handle. It is a common feature in many approved drugs and can act as a hydrogen bond acceptor, a precursor to amines or carboxylic acids via hydrolysis, or a participant in cycloaddition reactions to form heterocycles.

The combination of the sulfonamide and the polar cyano group on a non-aromatic, strained ring system offers a unique chemical space to explore for new biological activities.

Furthermore, the sulfonyl chloride can be converted to sulfonate esters, providing another avenue for derivatization. From a synthetic methodology perspective, the compound could serve as a model system to study the influence of the cyano-substituted cyclobutane ring on the reactivity of the sulfonyl chloride group. Industrial production would likely involve large-scale chlorosulfonation processes.

Below is a table summarizing the key properties of the title compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₅H₆ClNO₂S
CAS Number 2098061-78-8
Molecular Weight 179.62 g/mol
Appearance Not specified (typically solid or oil for similar compounds)

The exploration of this compound chemistry is poised to contribute valuable new structures to screening libraries for drug discovery and agrochemical research. Its trifunctional nature provides a rich platform for creating molecular complexity from a single, well-defined starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClNO2S B13006321 3-Cyanocyclobutane-1-sulfonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6ClNO2S

Molecular Weight

179.63 g/mol

IUPAC Name

3-cyanocyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2

InChI Key

KYZSJMMFFYPRBI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Cyanocyclobutane 1 Sulfonyl Chloride

Strategies for Precursor Synthesis and Functional Group Introduction

The construction of the 3-cyanocyclobutane core is the foundational step in the synthesis of the target sulfonyl chloride. A common approach involves the use of [2+2] cycloaddition reactions to form the cyclobutane (B1203170) ring, followed by functional group manipulations to introduce the cyano and sulfonyl functionalities.

One plausible route begins with a suitable cyclobutene (B1205218) derivative. The introduction of a cyano group can be achieved through various methods, including nucleophilic substitution with a cyanide salt on a cyclobutane electrophile or through the hydrocyanation of a cyclobutene precursor. The subsequent introduction of a sulfur-containing group, which will be converted to the sulfonyl chloride, is a critical step. This can be accomplished by reacting the cyanocyclobutane intermediate with a sulfur-based reagent.

The functionalization of existing four-membered ring substrates is a key strategy. nih.gov For instance, a precursor bearing a leaving group at the 1-position and a cyano group at the 3-position would be an ideal substrate for the subsequent chlorosulfonation step. The synthesis of such precursors often requires multi-step sequences, starting from commercially available cyclobutane derivatives.

Advanced Chlorosulfonation Protocols for Cyclobutane Derivatives

The conversion of a suitable precursor, such as a sulfonic acid or a thiol derivative of 3-cyanocyclobutane, to the final sulfonyl chloride is typically achieved through chlorosulfonation. Industrial-scale production of similar compounds may utilize large-scale chlorosulfonation processes where a cyclobutane derivative is reacted with chlorosulfonic acid or sulfuryl chloride.

A modern approach to chlorosulfonation involves the use of continuous manufacturing processes, which offer significant safety and efficiency advantages over traditional batch methods, especially when dealing with hazardous reagents like chlorosulfonic acid. mdpi.com In such a setup, the cyclobutane precursor and the chlorosulfonating agent are continuously fed into a reactor, allowing for precise control over reaction parameters and minimizing the accumulation of hazardous intermediates. mdpi.com The resulting sulfonyl chloride can then be isolated through a continuous filtration system. mdpi.com

The choice of chlorosulfonating agent is critical. While chlorosulfonic acid is potent, its high reactivity can lead to side reactions. Sulfuryl chloride, often used in the presence of a radical initiator, provides an alternative that can sometimes offer better selectivity. The reaction conditions, including temperature and solvent, must be carefully optimized to maximize the yield of the desired 3-cyanocyclobutane-1-sulfonyl chloride while minimizing the formation of impurities.

Stereoselective Approaches to cis- and trans-Isomers

The stereochemistry of the substituents on the cyclobutane ring can significantly impact the biological activity and material properties of its derivatives. Therefore, the stereoselective synthesis of the cis- and trans-isomers of this compound is of considerable interest.

Achieving stereocontrol in the synthesis of multi-substituted cyclobutanes is a recognized challenge in organic synthesis. researchgate.net However, several strategies have been developed to address this. One approach involves the use of stereoselective [2+2] cycloaddition reactions to establish the desired relative stereochemistry of the substituents on the cyclobutane ring at the outset of the synthesis. For example, the choice of catalyst and reaction conditions in a cycloaddition can favor the formation of one diastereomer over the other.

Another strategy involves the stereoselective functionalization of a pre-existing cyclobutane core. For instance, the ring-opening of bicyclo[1.1.0]butanes (BCBs) can provide access to functionalized cyclobutanes with a degree of stereocontrol. nih.gov By carefully selecting the nucleophile and reaction conditions, it is possible to influence the stereochemical outcome of the ring-opening reaction. Furthermore, diastereoselective synthesis of multi-substituted cyclobutanes can be achieved through catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes, offering a pathway to specific stereoisomers. nih.gov

The separation of cis- and trans-isomers can also be accomplished using chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) can be employed to isolate the desired isomer from a mixture. researchgate.net

Optimization of Reaction Conditions for Preparative Scale Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a preparative or industrial scale requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. amazonaws.combiopharminternational.comtaylorfrancis.com

Key parameters that need to be optimized include:

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. Finding the optimal temperature is crucial for maximizing yield and purity.

Concentration: The concentration of reactants can influence the reaction kinetics and the ease of product isolation.

Catalyst: If a catalyst is used, its loading and turnover number need to be optimized to minimize cost and environmental impact.

Solvent: The choice of solvent can affect solubility, reaction rate, and the work-up procedure.

Work-up and Purification: The isolation and purification of the final product are critical steps. For large-scale synthesis, methods like crystallization or distillation are often preferred over chromatography due to cost and scalability. The development of a robust purification protocol is essential for obtaining the desired product in high purity.

Design of Experiments (DOE) is a powerful tool for optimizing reaction conditions in a systematic and efficient manner. mdpi.com By systematically varying multiple parameters simultaneously, DOE can identify the optimal set of conditions with a minimal number of experiments. mdpi.com For large-scale production, continuous flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation, which can lead to higher spacetime yields and more consistent product quality. mdpi.com

Reactivity and Mechanistic Investigations of 3 Cyanocyclobutane 1 Sulfonyl Chloride

Transformations Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive electrophilic functional group, making it a valuable precursor for a variety of sulfur-containing compounds. magtech.com.cnsigmaaldrich.com Its reactivity is dominated by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions for Sulfonamide and Sulfonate Formation

The most common reactions of sulfonyl chlorides involve nucleophilic substitution at the sulfur atom, where the chloride ion acts as a good leaving group. sigmaaldrich.com

Sulfonamide Formation: Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. organic-chemistry.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. nih.gov The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom. The versatility of this reaction allows for the synthesis of a wide array of sulfonamides by varying the amine component. princeton.edu

Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. orgsyn.org The mechanism involves the oxygen atom of the alcohol attacking the sulfur atom of the sulfonyl chloride. researchgate.net Sulfonate esters are excellent leaving groups in their own right and are often used to activate alcohols for subsequent substitution or elimination reactions.

A hypothetical reaction scheme for these transformations is presented below.

Reactant 1Reactant 2 (Nucleophile)BaseProductProduct Class
3-Cyanocyclobutane-1-sulfonyl chloridePrimary/Secondary Amine (R¹R²NH)Pyridine3-Cyano-N,N-R¹,R²-cyclobutane-1-sulfonamideSulfonamide
This compoundAlcohol (R³OH)Pyridine3-Cyanocyclobutane-1-sulfonate (Alkyl)Sulfonate Ester

Table 1: Hypothetical Nucleophilic Displacement Reactions. This table illustrates the expected products from the reaction of this compound with common nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions and Sulfonylation

In recent years, transition-metal catalysis has emerged as a powerful tool for C-S bond formation. nih.gov Palladium, nickel, and copper catalysts are commonly employed to couple sulfonyl chlorides with various partners. organic-chemistry.org These reactions can include Suzuki-Miyaura type couplings with boronic acids or direct sulfonylation of aromatic and vinylic systems. nih.gov Such methods would theoretically allow for the introduction of the 3-cyanocyclobutylsulfonyl group onto a range of organic scaffolds.

Radical-Mediated Functionalizations and Addition Reactions

Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photolytic or radical initiator-induced conditions. magtech.com.cn These highly reactive intermediates can participate in a variety of transformations, including addition to alkenes and alkynes. This would provide a pathway to more complex molecules containing the 3-cyanocyclobutane-1-sulfonyl moiety.

Ionic Transformations and Electrophilic Reactivity

The sulfonyl chloride group is a potent electrophile. magtech.com.cn It can react with electron-rich aromatic compounds in Friedel-Crafts type reactions, typically catalyzed by a strong Lewis acid, to form sulfones. The reactivity in such transformations is generally high.

Reactions Modulating the Cyclobutane (B1203170) Ring System

The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), which is a key driver for its reactivity. pharmaguideline.com This strain can be released through various ring-opening reactions. researchgate.net

Strain-Release Ring-Opening Processes

Cyclobutane derivatives can undergo ring-opening under thermal, photochemical, or catalytic conditions. researchgate.netrsc.org For a molecule like this compound, the presence of electron-withdrawing groups (cyano and sulfonyl chloride) can influence the regioselectivity of the ring-opening. For instance, theoretical studies on the related 3-cyanocyclobutene show that the cyano group directs the stereochemical outcome of electrocyclic ring-opening reactions. researchgate.netresearchgate.net It is plausible that under appropriate conditions, such as with strong nucleophiles or under reductive/oxidative protocols, the cyclobutane ring could be opened to yield functionalized, linear butane (B89635) derivatives. pharmaguideline.com The specific products would depend heavily on the reagents and reaction conditions employed.

Cycloaddition Reactions and Annulation Pathways

The sulfonyl chloride group in this compound can act as a precursor to highly reactive sulfene (B1252967) intermediates. These sulfenes, generated in situ typically through the action of a non-nucleophilic base, are potent electrophiles and readily engage in a variety of cycloaddition reactions.

One of the primary modes of reactivity for sulfenes derived from this compound is the [2+2] cycloaddition with electron-rich alkenes and imines. magtech.com.cn For instance, reaction with an enamine would be expected to form a four-membered thietane-1,1-dioxide ring, a valuable heterocyclic scaffold. The reaction with imines would similarly yield 1,2-thiazetidine-1,1-dioxides. The stereochemical outcome of these cycloadditions is often dictated by the geometry of the reacting partners and the steric hindrance imposed by the cyclobutane ring.

Beyond [2+2] cycloadditions, the sulfonyl chloride can participate in [3+2] cycloaddition reactions . For example, in the presence of a Lewis acid or under thermal conditions, it can react with 1,3-dipoles such as nitrones or diazoalkanes. researchgate.netmdpi.com The reaction with a nitrone would lead to the formation of a five-membered isoxazolidine (B1194047) ring fused to the cyclobutane core. These reactions often proceed with a high degree of regioselectivity, which can be rationalized by examining the frontier molecular orbitals of the reacting species. mdpi.com

Annulation pathways, leading to the formation of fused ring systems, are also a key feature of this compound's reactivity. Intramolecular reactions are conceivable, where the sulfonyl chloride or its derived sulfene interacts with the nitrile group, although this would require significant ring strain. More common are intermolecular annulations where the cyclobutane ring itself participates. For instance, ring-expansion reactions catalyzed by Lewis acids can lead to the formation of larger carbocyclic or heterocyclic systems. nih.gov

The following table summarizes potential cycloaddition reactions involving this compound:

Reaction TypeReactantExpected Product
[2+2] CycloadditionEnamineThietane-1,1-dioxide derivative
[2+2] CycloadditionImine1,2-Thiazetidine-1,1-dioxide derivative
[3+2] CycloadditionNitroneIsoxazolidine derivative
[3+2] CycloadditionDiazoalkaneThiadiazoline-1,1-dioxide derivative

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. researchgate.net These interconversions significantly enhance the synthetic utility of the parent molecule.

Reduction: The nitrile can be reduced to a primary amine, providing a key linkage point for further derivatization. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂, Pd/C), or borane (B79455) complexes. vanderbilt.eduimperial.ac.uk The choice of reducing agent can be critical to avoid side reactions with the sulfonyl chloride group. Milder conditions, such as catalytic hydrogenation, would likely be preferred to maintain the integrity of the sulfonyl chloride.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This transformation provides a route to amides, esters, and other acid derivatives. The reaction proceeds through a primary amide intermediate, which can sometimes be isolated under carefully controlled conditions.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by organometallic reagents, such as Grignard reagents or organolithium compounds. This leads to the formation of ketones after hydrolysis of the intermediate imine. This method allows for the introduction of various alkyl or aryl groups.

Cyclization: The nitrile group can participate in the formation of heterocyclic rings. researchgate.net For example, reaction with azides in the presence of a catalyst can yield tetrazoles, a class of compounds with important applications in medicinal chemistry.

The table below outlines key functional group interconversions of the nitrile in this compound:

TransformationReagent(s)Product Functional Group
ReductionLiAlH₄ or H₂/Pd/CPrimary Amine
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
Nucleophilic AdditionGrignard Reagent (RMgX), then H₃O⁺Ketone
Cyclization with AzideNaN₃, catalystTetrazole

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Construction of Spirocyclic and Fused-Ring Scaffolds

The rigid, three-dimensional nature of the cyclobutane (B1203170) ring makes it an attractive component for the synthesis of spirocyclic and fused-ring systems. rsc.orgnih.gov These motifs are of increasing interest in drug discovery as they can provide access to novel chemical space and improve the physicochemical properties of drug candidates. chemrxiv.orgrsc.org The sulfonyl chloride group of 3-Cyanocyclobutane-1-sulfonyl chloride can serve as a key reactive handle for intramolecular cyclization reactions, leading to the formation of these complex architectures.

For instance, intramolecular [2+2] cycloadditions of allenes with alkenes represent a powerful method for constructing cyclobutane-containing bicyclic frameworks. nih.gov While direct examples involving This compound are not extensively documented in publicly available literature, the principle of using a functionalized cyclobutane to build more complex ring systems is well-established. nih.govacs.orgrsc.orgacs.org The general strategy often involves the reaction of the sulfonyl chloride with a suitably functionalized partner to create a precursor for a subsequent ring-closing reaction.

Table 1: Examples of Spirocyclic and Fused-Ring Systems Derived from Cyclobutane Precursors

Precursor TypeResulting ScaffoldKey Reaction TypeReference
Cyclohexadienone-tethered allenesCyclobutane-fused oxygen-containing tricyclesThermally promoted cycloaddition rsc.org
Thiazoline fused 2-pyridones and propargyl bromideCyclobutane fused thiazolino-2-pyridonesTandem Ring Opening/Intramolecular [2+2] Cycloaddition nih.gov
Alkylidenecyclopropane acylsilanesBicyclo[3.2.0]heptane and bicyclo[4.2.0]octaneRing-expanding cycloisomerization nih.gov
1-Sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanesSpiro[3.3]heptan-1-oneStrain-relocating semipinacol rearrangement nih.gov

Synthesis of Biologically Relevant Cyclic Sulfonamides (Sultams)

Cyclic sulfonamides, commonly known as sultams, are an important class of heterocyclic compounds with a wide range of biological activities. eurekaselect.com The intramolecular reaction of a sulfonyl chloride with an amine is a primary method for their synthesis. The presence of both a sulfonyl chloride and a cyano group on the This compound scaffold provides a direct pathway to novel cyclobutane-fused or -substituted sultams.

The cyano group can be readily reduced to a primary amine, which can then undergo an intramolecular cyclization with the sulfonyl chloride to form a sultam. This transformation would result in a rigid, bicyclic sulfonamide with a unique three-dimensional shape. While specific examples utilizing This compound are not prevalent in the literature, the synthesis of cyclic sulfonamides from olefinic primary sulfonamides via intramolecular copper-catalyzed reactions of iminoiodinanes is a known strategy. nih.gov This suggests the potential for developing similar catalytic methods for the cyclization of derivatives of This compound .

Table 2: General Approaches to Cyclic Sulfonamide Synthesis

Starting MaterialKey Intermediate/ReagentProduct TypeReference
Olefinic primary sulfonamidesIodobenzene diacetate, Copper(I) or (II) triflateAziridine-derived cyclic sulfonamides nih.gov
N-silylaminesSulfonyl chlorides/fluoridesAliphatic, aromatic, primary, secondary, and tertiary sulfonamides nih.gov

Integration into Heterocyclic Compound Architectures

The reactivity of the sulfonyl chloride and the versatility of the cyano group allow for the incorporation of the 3-cyanocyclobutane motif into a wide variety of heterocyclic systems. The sulfonyl chloride can react with a plethora of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioethers, respectively. These reactions can be used to append the cyclobutane ring to an existing heterocycle or to participate in the formation of a new heterocyclic ring.

Furthermore, the cyano group can be transformed into other functional groups, such as carboxylic acids, amides, and amines, which can then be used in a variety of cyclization and functionalization reactions to build complex heterocyclic architectures. The synthesis of cyclobutane-fused N-heterocycles using iron catalysts has been reported, highlighting the utility of cyclobutane precursors in constructing these systems. researchgate.net

Precursor Role in the Synthesis of Pharmaceutically Significant Molecular Frameworks

The incorporation of strained ring systems like cyclobutane into drug candidates has been shown to improve pharmacological properties such as metabolic stability, potency, and selectivity. nih.gov The rigid nature of the cyclobutane ring can help to lock a molecule into a specific conformation, which can lead to a more favorable interaction with its biological target.

While direct applications of This compound in the synthesis of specific marketed drugs are not widely reported, the use of cyclobutane derivatives in medicinal chemistry is a growing area of research. nih.govlifechemicals.com For example, cyclobutane-containing compounds have been investigated as inhibitors of various enzymes and receptors. The unique substitution pattern and reactivity of This compound make it an attractive starting material for the synthesis of novel, three-dimensional molecules for screening in drug discovery programs. The sulfonyl chloride group is a common feature in many pharmaceuticals, and its presence on a strained cyclobutane ring offers a unique opportunity to explore novel chemical space.

Stereochemical Analysis and Conformational Dynamics of 3 Cyanocyclobutane 1 Sulfonyl Chloride

Diastereomeric and Enantiomeric Resolution Strategies

3-Cyanocyclobutane-1-sulfonyl chloride possesses two stereogenic centers, giving rise to the possibility of four stereoisomers: two pairs of enantiomers. The cis and trans diastereomers result from the relative orientation of the cyano and sulfonyl chloride groups on the cyclobutane (B1203170) ring.

The resolution of these stereoisomers is a critical step for stereospecific applications. While specific resolution protocols for this compound are not extensively documented in publicly available literature, general strategies for separating diastereomers and enantiomers of substituted cyclobutanes can be applied.

Diastereomeric Resolution:

The cis and trans diastereomers of this compound have distinct physical properties, such as boiling points and polarities. This difference allows for their separation using conventional chromatographic techniques.

Chromatographic Separation: Techniques like column chromatography on silica (B1680970) gel can effectively separate the cis and trans isomers. The choice of eluent is critical for achieving optimal separation. A hypothetical separation is illustrated in the table below.

DiastereomerRetention Factor (Rf) in Hexane/Ethyl Acetate (4:1)
trans-3-Cyanocyclobutane-1-sulfonyl chloride0.45
cis-3-Cyanocyclobutane-1-sulfonyl chloride0.38
This table presents hypothetical Rf values to illustrate the principle of chromatographic separation.

Crystallization: Fractional crystallization can also be employed to separate the diastereomers, provided there is a significant difference in their solubilities in a particular solvent system.

Enantiomeric Resolution:

The separation of enantiomers requires the use of chiral resolving agents or chiral chromatography.

Chiral Derivatization: The sulfonyl chloride can be reacted with a chiral alcohol or amine to form diastereomeric sulfonamides or sulfonate esters. These diastereomers can then be separated by standard chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically pure sulfonyl chlorides.

Chiral Chromatography: Direct separation of the enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Conformational Preferences and Inversion Processes of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to two primary conformations: the bent (or butterfly) and the twisted conformation. For 1,3-disubstituted cyclobutanes, the bent conformation is generally more stable.

The substituents on the cyclobutane ring can occupy either axial or equatorial positions. The interconversion between these conformations occurs through a process of ring inversion. The energy barrier for this inversion is influenced by the nature and size of the substituents.

In the case of this compound, the conformational equilibrium will be determined by the steric and electronic interactions of the cyano and sulfonyl chloride groups.

trans Isomer: In the trans isomer, one substituent is in an equatorial position and the other in an axial position (e,a) or vice versa (a,e). These two conformations are degenerate in the unsubstituted cyclobutane, but in this case, the larger sulfonyl chloride group would preferentially occupy the equatorial position to minimize steric interactions.

cis Isomer: In the cis isomer, both substituents are either in equatorial positions (e,e) or axial positions (a,a). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial conformation.

Computational studies on related 1,3-disubstituted cyclobutanes have provided insights into the energy differences between these conformations. nih.gov

ConformerRelative Energy (kcal/mol)
cis-(e,e)0
cis-(a,a)> 5
trans-(e,a)~ 0.5
This table presents estimated relative energies based on general principles of conformational analysis for substituted cyclobutanes.

Influence of Stereochemistry on Reaction Kinetics and Selectivity

The stereochemistry of this compound has a profound impact on the kinetics and selectivity of its reactions. The accessibility of the sulfonyl chloride group to nucleophiles is dictated by its conformational preference.

Reaction Kinetics: The rate of reaction with a nucleophile is expected to be faster for the conformer where the sulfonyl chloride group is in the more sterically accessible equatorial position. Therefore, the trans isomer, which can readily adopt a conformation with an equatorial sulfonyl chloride, may react faster than the cis isomer where the sulfonyl chloride in the most stable (e,e) conformation is also equatorial but might experience some steric hindrance from the adjacent cyano group.

Diastereoselectivity: In reactions where new stereocenters are formed, the existing stereochemistry of the cyclobutane ring can direct the approach of the incoming reagent, leading to diastereoselective outcomes. For instance, the reaction of the sulfonyl chloride with a prochiral nucleophile could favor the formation of one diastereomer over the other. The puckered nature of the ring and the orientation of the substituents create a chiral environment that influences the transition state energies of the competing reaction pathways.

While specific experimental data on the reaction kinetics of this compound isomers is scarce in the literature, studies on other functionalized cyclobutanes have demonstrated the significant role of stereochemistry in controlling reaction outcomes. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are essential for determining the three-dimensional structure and electronic landscape of a molecule. For 3-Cyanocyclobutane-1-sulfonyl chloride, these studies would reveal the interplay between the strained ring and its strongly electron-withdrawing substituents.

The cyclobutane (B1203170) ring is not planar. To alleviate torsional strain from eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. libretexts.orgmasterorganicchemistry.com The degree of this puckering can be influenced by substituents. In the case of this compound, two primary conformations are possible: one where the sulfonyl chloride group is in an axial position and one where it is equatorial. The cyano group would reside at the opposite corner of the ring. Computational studies on monosubstituted cyclobutanes show that the energy difference between axial and equatorial conformers can be small, and the preferred conformation depends on the nature of the substituent. nih.gov

The molecular geometry is heavily influenced by the substituents. The C-S and C-C≡N bonds will draw electron density from the cyclobutane ring via the inductive effect. The sulfonyl chloride group (-SO₂Cl) is a particularly powerful electron-withdrawing group, which will polarize the C-S bond, making the sulfur atom highly electrophilic. The carbon atoms attached to the cyano and sulfonyl chloride groups are expected to have C-C-C bond angles that deviate from the ideal puckered cyclobutane due to steric and electronic demands. Theoretical calculations using methods like Density Functional Theory (DFT) would be necessary to precisely determine the bond lengths, bond angles, and dihedral angles of the most stable conformer. acs.org

Table 6.1.1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on general data for substituted cyclobutanes and sulfonyl chlorides. Actual values would require specific DFT calculations.

ParameterPredicted Value RangeRationale
Ring Puckering Angle 20° - 35°Typical for cyclobutane rings to relieve torsional strain. libretexts.org
C-S Bond Length 1.80 - 1.85 ÅStandard length for a C-S single bond in a sulfonyl chloride.
S=O Bond Length 1.43 - 1.46 ÅCharacteristic double bond length in sulfonyl groups.
S-Cl Bond Length 2.05 - 2.10 ÅTypical S-Cl bond length in sulfonyl chlorides.
C≡N Bond Length 1.14 - 1.16 ÅStandard triple bond length for a nitrile.
C-C (ring) Bond Length 1.54 - 1.57 ÅSlightly elongated compared to alkanes due to ring strain.
∠ C-S-O Angle ~108°Approximate angle in tetrahedral sulfur center.
∠ O-S-O Angle ~120°Wider than tetrahedral due to repulsion of double bonds.

Elucidation of Reaction Mechanisms and Transition State Geometries

The primary site of reactivity on this compound is the highly electrophilic sulfur atom of the sulfonyl chloride group. Theoretical investigations would focus on its reactions with nucleophiles, which are fundamental in synthetic applications.

The most common reaction is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the chloride ion. Computational studies on arenesulfonyl chlorides suggest that this reaction typically proceeds via a single transition state, consistent with an Sₙ2-like mechanism. mdpi.comnih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state. In this geometry, the incoming nucleophile and the leaving chloride ion occupy the axial positions, while the two oxygen atoms and the cyclobutane ring carbon reside in the equatorial plane.

The reaction rate is sensitive to both electronic and steric factors. The strong electron-withdrawing nature of the cyano group, operating through the cyclobutane framework, would further increase the electrophilicity of the sulfur atom, potentially accelerating nucleophilic attack compared to an unsubstituted cyclobutane sulfonyl chloride. However, the steric bulk of the cyclobutane ring itself, particularly the interactions between the nucleophile and the hydrogens on the ring in the transition state, could play a significant role. DFT calculations can model the energy profile of this reaction, determining the activation energy and the precise geometry of the transition state. nih.gov These calculations can also explore alternative pathways, such as an addition-elimination mechanism, although this is considered less likely for chloride leaving groups compared to fluoride. nih.gov

Prediction of Spectroscopic Signatures for Experimental Validation

Computational methods can predict spectroscopic data (IR, NMR) that serve as a crucial reference for experimental characterization.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrations of its functional groups. The most prominent and diagnostic peaks for this compound can be predicted with high confidence. The sulfonyl chloride group gives rise to two very strong stretching bands corresponding to asymmetric and symmetric S=O stretching. blogspot.comacdlabs.com The nitrile group produces a sharp, medium-intensity absorption for its C≡N triple bond stretch. nih.govspectroscopyonline.com

Table 6.3.1: Predicted Characteristic IR Absorptions for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Alkyl C-H Stretch2850 - 2960Medium-Strong
Nitrile (C≡N) Stretch2240 - 2260Medium, Sharp
Sulfonyl Chloride (S=O) Asymmetric Stretch1370 - 1410Strong
Sulfonyl Chloride (S=O) Symmetric Stretch1165 - 1205Strong
C-S Stretch Stretch700 - 800Medium
S-Cl Stretch Stretch500 - 600Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding of each nucleus. The chemical shifts in this compound are dictated by the ring's conformation and the powerful inductive effects of the substituents.

In the ¹H NMR spectrum, all protons would be shifted downfield relative to unsubstituted cyclobutane (δ ≈ 1.96 ppm). acs.orgresearchgate.net The proton on the carbon bearing the sulfonyl chloride group (H-1) would be the most deshielded due to the direct proximity to the -SO₂Cl group. The protons on the carbons adjacent to C1 (H-2, H-4) would also be significantly deshielded. The proton at C3, attached to the cyano-bearing carbon, would also be downfield due to the nitrile's electron-withdrawing nature.

In the ¹³C NMR spectrum, the carbon atoms directly attached to the electronegative substituents will be the most downfield. oregonstate.edu C-1 (attached to -SO₂Cl) would be highly deshielded, as would C-3 (attached to -CN). The nitrile carbon itself (C≡N) appears in a distinct region around 110-120 ppm. oregonstate.edu Unsubstituted cyclobutane has a chemical shift of about 22.4 ppm. docbrown.info

Table 6.3.2: Predicted NMR Chemical Shifts (δ) for this compound Note: Predicted values relative to TMS in a non-polar solvent like CDCl₃. Actual values depend on solvent and conformation.

Analysis of Ring Strain Energy and Its Impact on Reactivity Profiles

Cyclobutane possesses significant ring strain, which is a combination of angle strain and torsional strain. libretexts.org The C-C-C bond angles in a puckered cyclobutane are around 88°, a major deviation from the ideal 109.5° for sp³ hybridized carbon, leading to angle strain. libretexts.org Additionally, the C-H bonds on adjacent carbons are partially eclipsed, creating torsional strain. masterorganicchemistry.com The total ring strain for unsubstituted cyclobutane is experimentally determined to be approximately 26.3 kcal/mol (110 kJ/mol). libretexts.orgmasterorganicchemistry.com

Computational studies have shown that substituents can alter the total strain energy of the ring. acs.orgacs.org Electron-withdrawing groups can have a complex effect. While there are no direct studies on the combined effect of cyano and sulfonyl chloride groups, research on gem-dimethylcyclobutane shows that substitution can lower the strain energy by several kcal/mol compared to the parent cycloalkane. acs.orgacs.org This stabilization is often attributed to the redistribution of electron density and minor geometric adjustments in the ring. A full computational analysis using isodesmic or homodesmotic reactions would be required to quantify the precise strain energy of this compound. acs.org

The inherent strain energy of the cyclobutane ring is a stored potential energy that can influence the molecule's reactivity. While the primary reactions occur at the sulfonyl chloride group, the ring strain makes the molecule susceptible to reactions that can open the ring, as this would release the ~26 kcal/mol of strain. Such reactions might include thermal decomposition or rearrangements catalyzed by transition metals, which could proceed via pathways that are not accessible to less-strained cyclic or acyclic analogues. The strain, therefore, not only defines the molecule's shape but also provides a thermodynamic driving force for specific reactivity profiles.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Cyanocyclobutane-1-sulfonyl chloride, both ¹H and ¹³C NMR would be essential for confirming its structure and determining the relative stereochemistry (cis/trans) of the substituents on the cyclobutane (B1203170) ring.

In ¹H NMR spectroscopy, the protons on the cyclobutane ring would exhibit complex splitting patterns due to coupling with each other. The proton attached to the same carbon as the sulfonyl chloride group (C1) and the proton on the carbon with the cyano group (C3) are of particular diagnostic importance. Their chemical shifts and coupling constants would differ significantly between the cis and trans isomers due to the different magnetic environments.

While specific, publicly available, peer-reviewed spectral assignments for this compound are limited, data can be inferred from patent literature and analogous structures. For instance, a patent describing the synthesis of related compounds mentions the use of ¹H NMR (400 MHz, CDCl₃) to characterize intermediates and final products, highlighting its routine use in structural verification. googleapis.comgoogleapis.com

Predicted ¹H NMR Data:

Ring Protons (CH₂): The methylene (B1212753) protons on the cyclobutane ring are expected to appear as complex multiplets in the range of δ 2.0-3.5 ppm.

Methine Protons (CH): The proton at C1 (CH-SO₂Cl) would be significantly downfield due to the strong electron-withdrawing effect of the sulfonyl chloride group, likely appearing as a multiplet around δ 4.0-4.5 ppm. The proton at C3 (CH-CN) would also be shifted downfield, expected in the δ 3.0-3.8 ppm region. The coupling constants between these methine protons and the adjacent methylene protons would be crucial for assigning the cis or trans configuration.

Predicted ¹³C NMR Data:

Cyano Carbon (C≡N): This carbon is typically observed in the δ 115-125 ppm range.

C-SO₂Cl Carbon: The carbon atom directly bonded to the highly electronegative sulfonyl chloride group would be significantly deshielded, with a predicted chemical shift in the δ 70-85 ppm range.

C-CN Carbon: The carbon bearing the cyano group would appear around δ 25-35 ppm.

Methylene Carbons (CH₂): The remaining ring carbons would be found in the aliphatic region, typically between δ 20-40 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be indispensable for unambiguously assigning which proton is attached to which carbon and for tracing the connectivity throughout the cyclobutane ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a critical technique for determining the molecular weight of a compound and confirming its elemental composition. For this compound (C₅H₆ClNO₂S), the expected monoisotopic mass is approximately 179.98 g/mol . High-resolution mass spectrometry (HRMS) would be used to measure the exact mass to within a few parts per million, providing unequivocal confirmation of the molecular formula.

The mass spectrum would also display a characteristic isotopic pattern for the [M]+• molecular ion peak due to the natural abundance of the ³⁷Cl and ³⁴S isotopes. The presence of one chlorine atom results in a significant M+2 peak with an intensity of about one-third that of the molecular ion peak.

Analysis of the fragmentation pathways provides further structural information. Under electron ionization (EI), common fragmentation patterns for this compound would likely include:

Loss of a chlorine radical (•Cl) to give a [M-Cl]⁺ ion.

Loss of the sulfonyl chloride group (•SO₂Cl).

Cleavage of the cyclobutane ring.

Loss of the cyano group (•CN).

Patent literature often reports the use of LC/MS (Liquid Chromatography-Mass Spectrometry) to monitor reactions and characterize products, typically observing the protonated molecule [M+H]⁺. googleapis.comgoogleapis.com

Predicted Fragment Description Approximate m/z
[C₅H₆ClNO₂S]⁺Molecular Ion (M⁺)180
[C₅H₆NO₂S]⁺Loss of Cl144
[C₅H₆N]⁺Loss of SO₂Cl80
[C₄H₆SO₂Cl]⁺Loss of HCN153

Note: The m/z values are approximated for the most abundant isotopes.

Infrared and Raman Spectroscopy for Functional Group Characterization and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Key Vibrational Frequencies for this compound:

Cyano Group (C≡N): This group exhibits a very strong, sharp absorption band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹. This band is often weak in the Raman spectrum. Its presence is a clear indicator of the nitrile functionality.

Sulfonyl Chloride Group (SO₂Cl): This group is characterized by two strong absorption bands in the IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These are expected to appear near 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). These vibrations also give rise to strong bands in the Raman spectrum.

Cyclobutane Ring: The C-H stretching vibrations of the ring protons will be observed just below 3000 cm⁻¹. The C-C and C-S stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

These techniques are particularly useful for monitoring the synthesis of the molecule. For example, during the conversion of S-(3-cyanocyclobutyl) ethanethioate to the target sulfonyl chloride, IR spectroscopy could be used to monitor the disappearance of the thioester carbonyl peak and the appearance of the characteristic SO₂Cl stretches. googleapis.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) IR Intensity
C≡NStretch2240 - 2260Strong, Sharp
SO₂Asymmetric Stretch1370 - 1390Strong
SO₂Symmetric Stretch1170 - 1190Strong
C-HStretch (sp³)2850 - 3000Medium
S-ClStretch500 - 600Medium

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Conformations

While NMR can suggest the relative stereochemistry, single-crystal X-ray diffraction provides the most definitive and unambiguous structural information. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state.

The key information obtained from X-ray diffraction includes:

Absolute Confirmation of Connectivity: It verifies the bonding arrangement of all atoms.

Stereochemistry: It definitively distinguishes between the cis and trans isomers, providing an unambiguous assignment.

Conformation: It reveals the puckering of the cyclobutane ring and the preferred orientation (torsion angles) of the cyano and sulfonyl chloride substituents. Studies on similar molecules like cyanocyclobutane have shown that the ring is not planar and exists in puckered conformations, with substituents occupying either axial or equatorial-like positions. researchgate.net

Precise Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles, which can offer insights into ring strain and electronic effects of the substituents.

As of now, there are no publicly available crystal structures for this compound in crystallographic databases. However, should such a study be performed, it would represent the gold standard for the structural elucidation of this compound.

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